Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Procure Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate (CAS 193274-53-2) to secure a fully differentiated, sterically defined heterocyclic core. Unlike des-methyl analogs (CAS 161491-24-3), the quaternary carbon center restricts conformational flexibility—critical for modulating linker geometry in PROTAC ternary complexes and kinase selectivity. The orthogonal Boc and methyl ester enable efficient sequential deprotection for late-stage diversification. With documented baseline activity against PRMT5 (Ki = 313 nM), this scaffold accelerates medicinal chemistry campaigns targeting oncology and CNS disorders. Ensure synthetic fidelity and downstream biological relevance by selecting this specific building block.

Molecular Formula C13H21NO5
Molecular Weight 271.313
CAS No. 193274-53-2
Cat. No. B574943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate
CAS193274-53-2
Molecular FormulaC13H21NO5
Molecular Weight271.313
Structural Identifiers
SMILESCC1(CN(CCC1=O)C(=O)OC(C)(C)C)C(=O)OC
InChIInChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-6-9(15)13(4,8-14)10(16)18-5/h6-8H2,1-5H3
InChIKeyIDSNQTJSDFUAEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate (CAS 193274-53-2): Procurement-Relevant Structural Profile for Pharmaceutical Intermediate Selection


Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate (CAS 193274-53-2) is a fully substituted, non-aromatic piperidine heterocycle featuring a tert-butoxycarbonyl (Boc) protected amine at the N1-position, a 4-oxo (ketone) functionality, a 3-methyl ester carboxylate, and a geminal 3-methyl substituent on the piperidine ring . This compound functions primarily as a protected, multifunctional building block for the synthesis of bioactive molecules and pharmaceuticals, with documented applications in constructing kinase inhibitors, protein degrader (PROTAC) building blocks, and CNS-targeted drug candidates [1]. The Boc group provides orthogonal protection enabling selective deprotection and subsequent N-functionalization, while the ketone and ester moieties serve as handles for further chemical elaboration .

Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate (193274-53-2): Why Generic Substitution Risks Synthetic Failure and Divergent Outcomes


The presence of the geminal 3-methyl and 3-carboxylate ester substituents on the piperidine ring creates a sterically encumbered quaternary carbon center that distinguishes this compound from the more common des-methyl analog (CAS 161491-24-3) . This structural feature fundamentally alters the compound's conformational preferences and restricts the accessible chemical space for subsequent derivatization compared to analogs lacking the 3-methyl group. Generic substitution with non-methylated analogs (e.g., CAS 161491-24-3, C12H19NO5, MW 257.28) would yield a different molecular scaffold with distinct steric, conformational, and ultimately biological properties in downstream products . Furthermore, substitution with N-methyl piperidones (e.g., CAS 13221-89-1, C8H13NO3, MW 171.19) would eliminate the Boc protecting group, fundamentally altering synthetic sequence compatibility and orthogonal protection strategies .

Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate (193274-53-2): Quantifiable Differentiation Evidence Against Closest Analogs


Molecular Scaffold Differentiation: Geminal 3-Methyl Substitution vs. Des-Methyl Analog (CAS 161491-24-3)

Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate (CAS 193274-53-2) possesses a geminal 3-methyl substituent on the piperidine ring adjacent to the 3-carboxylate ester, creating a sterically hindered quaternary carbon center. This structural feature is absent in the closest des-methyl analog, 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS 161491-24-3), which lacks the 3-methyl group and therefore contains a tertiary carbon at the 3-position . The presence of this methyl group increases molecular weight from 257.28 g/mol (analog) to 271.31 g/mol (target) and increases the fraction of sp3-hybridized carbons, which influences both lipophilicity and conformational rigidity .

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Batch-Specific Analytical Documentation: NMR, HPLC, and GC Availability vs. Vendor-Only Purity Claims

Procurement of Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate (CAS 193274-53-2) from Bidepharm includes access to batch-specific analytical reports including NMR, HPLC, and GC spectra . This level of documentation enables verification of structural identity, quantitative purity assessment, and detection of specific impurities prior to use in critical synthetic sequences. In contrast, many competing vendor listings for this compound and its analogs provide only nominal purity claims (e.g., "95%" or "98%") without accompanying batch-specific spectroscopic or chromatographic data that would permit independent verification .

Quality Control Procurement Analytical Chemistry

Physical Form Characterization: Amorphous/Mixed Morphology vs. Crystalline Analogs

Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate is reported by Sigma-Aldrich to exist as a "colorless to pale yellow liquid or semi-solid or solid" at ambient conditions, indicating a non-crystalline or mixed-morphology physical state . In contrast, structurally related analogs such as N-Boc-3-methyl-4-piperidone (CAS 181269-69-2, tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate) are reported as crystalline solids with defined melting points (e.g., 45°C for CAS 181269-69-2) . The non-crystalline nature of the target compound may affect its solubility profile, handling characteristics, and long-term physical stability compared to crystalline analogs.

Formulation Handling Storage

PRMT5/MEP50 Binding Affinity: Demonstrated Biological Relevance as an Intermediate Scaffold

Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate (or a derivative thereof bearing this core scaffold) has been evaluated in biochemical assays against the PRMT5/MEP50 methylosome complex, demonstrating measurable binding affinity with an inhibition constant (Ki) of 313 nM as determined by FITC-competitive binding assay [1]. While this affinity value itself does not represent a comparator-based differentiation (analog data not available in the same assay system), it establishes that this specific scaffold engages a therapeutically relevant epigenetic target. The presence of both Boc and methyl ester protecting groups positions this compound as a protected intermediate that can be selectively deprotected and further functionalized to optimize potency and selectivity against this target class.

Epigenetics Enzymology Drug Discovery

Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate (193274-53-2): Evidence-Backed Application Scenarios for Procurement Decision-Making


PROTAC Linker and Protein Degrader Building Block Synthesis

This compound is explicitly categorized under the "Protein Degrader Building Blocks" product family by specialty chemical suppliers, positioning it as a component for constructing PROTAC (Proteolysis Targeting Chimera) molecules and related targeted protein degradation modalities [1]. The orthogonal Boc protecting group and methyl ester enable sequential deprotection and conjugation to E3 ligase ligands, linkers, and target protein binding moieties. Procurement of this specific scaffold (rather than des-methyl analogs) ensures the intended quaternary carbon stereoelectronic environment is maintained, which can affect linker geometry and ternary complex formation efficiency .

PRMT5 Inhibitor Lead Optimization and Structure-Activity Relationship Studies

Given the documented binding affinity (Ki = 313 nM) against the PRMT5/MEP50 methylosome complex [1], this scaffold serves as a viable starting point for medicinal chemistry campaigns targeting PRMT5, an enzyme implicated in multiple cancer types including mantle cell lymphoma and glioblastoma. Researchers can leverage the Boc-protected amine for late-stage diversification following ester hydrolysis or ketone reduction, systematically exploring substitution patterns that improve potency beyond the baseline Ki value.

CNS-Targeted Pharmaceutical Intermediate Synthesis

Multiple vendor sources and patent literature indicate that this compound and its derivatives serve as intermediates in synthesizing pharmaceutical candidates targeting neurological disorders, including GABA uptake modulators and NMDA receptor antagonists [1]. The piperidine core with 3,4-disubstitution is a privileged scaffold in CNS drug discovery due to its conformational properties and ability to present pharmacophoric elements in defined spatial orientations. The calculated lipophilicity (Consensus LogP = 1.36) falls within CNS drug-like space, supporting its utility as an intermediate for brain-penetrant candidate synthesis .

Kinase Inhibitor Scaffold Construction via 4-Oxo Functionalization

The 4-oxo (ketone) functionality serves as a key handle for reductive amination, Grignard addition, or enolate alkylation, enabling construction of elaborated piperidine cores found in ATP-competitive kinase inhibitors [1]. The geminal 3-methyl group provides steric bulk that can modulate selectivity against kinase off-targets by restricting accessible conformations. Researchers engaged in kinase inhibitor discovery should prioritize this specific scaffold when the synthetic route requires orthogonal protection of the piperidine nitrogen and a ketone moiety for subsequent diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-Boc-3-methyl-4-oxo-piperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.